Methyl 4,6-dibromo-5-hydroxypicolinate
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Overview
Description
Methyl 4,6-dibromo-5-hydroxypicolinate: is a chemical compound with the molecular formula C7H5Br2NO3 and a molecular weight of 310.93 g/mol . It is a derivative of picolinic acid, characterized by the presence of two bromine atoms and a hydroxyl group on the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Scientific Research Applications
Safety and Hazards
The safety information available indicates that Methyl 4,6-dibromo-5-hydroxypicolinate is potentially hazardous. The GHS pictograms indicate a warning (GHS07) . The hazard statements are H302-H315-H319-H332-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, harm if inhaled, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, to wear protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-dibromo-5-hydroxypicolinate typically involves the bromination of methyl 5-hydroxypicolinate. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 4 and 6 positions of the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 4,6-dibromo-5-hydroxypicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the carbonyl group formed after oxidation.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products Formed:
Substitution: Derivatives with substituted nucleophiles.
Oxidation: Carbonyl derivatives.
Reduction: De-brominated or reduced derivatives.
Mechanism of Action
The mechanism of action of Methyl 4,6-dibromo-5-hydroxypicolinate involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
Methyl 4,6-dibromo-3-hydroxypicolinate: Similar structure but with the hydroxyl group at the 3-position instead of the 5-position.
Methyl 6-amino-3,5-dibromopicolinate: Contains an amino group at the 6-position and bromine atoms at the 3 and 5 positions.
Uniqueness: Methyl 4,6-dibromo-5-hydroxypicolinate is unique due to the specific positioning of the bromine atoms and the hydroxyl group, which confer distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets and specific reactivity in chemical reactions .
Properties
IUPAC Name |
methyl 4,6-dibromo-5-hydroxypyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO3/c1-13-7(12)4-2-3(8)5(11)6(9)10-4/h2,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLHPMFLGROSRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C(=C1)Br)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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